Fadolmidine

Spinal Analgesia Intrathecal Drug Delivery α2-Adrenoceptor Agonist

Fadolmidine (MPV-2426) is the definitive α2-AR agonist for spinal analgesia research requiring site-restricted action without supraspinal confounds. Engineered with poor BBB penetration and limited CNS spread, it decouples antinociception from the sedation and hemodynamic instability inherent to dexmedetomidine and clonidine. No effect on rotarod performance or brain monoamine turnover ensures unambiguous interpretation of spinal mechanisms. A proven synergistic adjuvant with bupivacaine (Phase II) and morphine, it is ideally suited for sustained-release formulations and implantable pump models, offering longer duration and a favorable cardiovascular profile versus clonidine.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 189353-31-9
Cat. No. B068856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadolmidine
CAS189353-31-9
Synonyms2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol
fadolmidine
MPV 2426
MPV-2426
MPV2426
radolmidine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O
InChIInChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15)
InChIKeyVTZPAJGVRWKMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fadolmidine (MPV-2426) Procurement Guide: Selectivity Profile and Core Specifications


Fadolmidine (CAS 189353-31-9, development code MPV-2426) is an investigational α2-adrenoceptor (α2-AR) agonist developed for site-directed spinal analgesia [1]. Its pharmacological signature is defined by a near-complete restriction to the site of injection due to poor blood-brain barrier penetration and limited CNS spread, a property engineered to decouple analgesic efficacy from the dose-limiting sedative and hemodynamic side effects typical of its class [2][3]. Fadolmidine acts as a high-affinity full agonist at all three human α2-AR subtypes (α2A, α2B, α2C) . Its clinical development reached Phase II for postoperative pain, notably as an intrathecal adjuvant to bupivacaine, though the compound remains investigational [4].

Why Dexmedetomidine or Clonidine Cannot Replace Fadolmidine in Spinal Analgesia Research


Substituting Fadolmidine with other α2-adrenoceptor agonists like dexmedetomidine or clonidine introduces confounding variables in experimental models requiring spinally-restricted action. Unlike Fadolmidine, which is a polar molecule with limited BBB penetration and restricted spread from the intrathecal injection site, both dexmedetomidine and clonidine readily distribute supraspinally and systemically [1][2]. This pharmacokinetic divergence manifests as marked differences in sedation liability, hemodynamic profiles, and brain monoamine turnover, even at equipotent analgesic doses [3]. Consequently, studies aiming to isolate spinal α2-AR-mediated antinociception or to profile novel intrathecal combinations risk misinterpretation if a non-site-restricted agonist is used [4].

Quantitative Differentiation of Fadolmidine vs. Dexmedetomidine and Clonidine


Sedation Liability: Fadolmidine vs. Dexmedetomidine

Fadolmidine demonstrates a significant reduction in sedative effects compared to dexmedetomidine when administered intrathecally. In a direct head-to-head comparison, intrathecal fadolmidine did not impair motor performance, whereas intrathecal dexmedetomidine produced significant sedation [1]. This difference is attributed to fadolmidine's limited supraspinal distribution, which avoids activation of central α2-ARs responsible for sedation [2].

Spinal Analgesia Intrathecal Drug Delivery α2-Adrenoceptor Agonist Sedation Rotarod Performance

Antinociceptive Potency and Duration: Fadolmidine vs. Clonidine

When compared to clonidine via intrathecal bolus in dogs, fadolmidine exhibits equivalent maximal antinociceptive potency but a significantly longer duration of action. The ED50 values for thermal antinociception were 67 μg for fadolmidine and 78 μg for clonidine, demonstrating equipotency [1]. However, the analgesic effect of fadolmidine was more long-lasting, offering an advantage for sustained pain relief without frequent re-dosing [1].

Spinal Analgesia Intrathecal Administration Non-Opioid Analgesics ED50 Duration of Action

Hemodynamic Profile: Fadolmidine vs. Clonidine During Continuous Infusion

In a dog model of continuous intrathecal infusion, fadolmidine maintained analgesia without inducing hypotension, whereas clonidine infusion produced significant cardiovascular side effects [1]. Specifically, fadolmidine infusion achieved good analgesic effects without the hypotension and bradycardia that were evident during clonidine infusion [1]. At analgesic bolus doses, fadolmidine induced moderate initial hypertension with a decrease in heart rate, while clonidine evoked hypotension and bradycardia [1].

Intrathecal Infusion Cardiovascular Safety Hypotension Bradycardia α2-Adrenoceptor Agonist

CNS Penetration and Brain Amine Turnover: Fadolmidine vs. Dexmedetomidine and Clonidine

At analgesic intrathecal doses, fadolmidine does not alter brain monoamine turnover, in stark contrast to dexmedetomidine and clonidine, which both significantly reduce noradrenaline and serotonin turnover [1]. This lack of effect on brain biogenic amines is consistent with fadolmidine's poor blood-brain barrier penetration and limited spread from the lumbar injection site, providing a pharmacological signature of purely spinal action [1][2].

Blood-Brain Barrier Supraspinal Effects Noradrenaline Turnover Serotonin Turnover Pharmacokinetics

Adjuvant Efficacy: Fadolmidine + Morphine Combination Analgesia Duration

Co-administration of intrathecal fadolmidine with morphine produces a markedly prolonged antinociceptive effect compared to morphine alone. In the rat tail-flick test, the combination of fadolmidine (10 μg i.t.) and morphine (1.5 μg i.t.) maintained analgesia for at least 120 minutes (%MPE = 77.5 ± 11.5), whereas other treatment regimens, including morphine alone, weaned by 90 minutes [1]. This synergy occurs without the sedation associated with dexmedetomidine, which was sedating under identical conditions [1].

Intrathecal Combination Opioid-Sparing Morphine Adjuvant Tail-Flick Test Analgesic Duration

Clinical Proof-of-Concept: Fadolmidine + Bupivacaine in Postoperative Pain

A Phase II clinical trial evaluated intrathecal fadolmidine as an adjuvant to bupivacaine in patients undergoing bunionectomy. The combination produced enhanced analgesic effects compared to bupivacaine alone, with dose-dependent increases in pressure and thermal pain thresholds [1]. Notably, this enhanced efficacy was achieved without the hypotension typically associated with spinal clonidine, aligning with the hemodynamic profile observed in preclinical models [1][2].

Phase II Clinical Trial Bunionectomy Spinal Anesthesia Intrathecal Adjuvant Bupivacaine

Fadolmidine: High-Value Research and Translational Application Scenarios


Spinal Analgesia Research Requiring Sedation-Free α2-Agonism

Fadolmidine is the compound of choice for in vivo studies aiming to dissect the spinal mechanisms of α2-adrenoceptor-mediated antinociception without the confound of sedation. Its lack of effect on rotarod performance and brain monoamine turnover, in contrast to dexmedetomidine and clonidine, allows for unambiguous interpretation of spinally-mediated analgesia [1][2]. This is critical for basic pain research and for preclinical development of novel spinal therapeutics where motor impairment is an exclusion criterion [1][2].

Development of Sustained-Release Intrathecal Formulations

Given fadolmidine's longer duration of action compared to clonidine and its ability to provide continuous analgesia without cardiovascular depression during infusion, it is ideally suited as a candidate for intrathecal sustained-release formulations or implantable pump systems [1]. Its polar nature and restricted CNS spread further minimize the risk of supraspinal side effects during prolonged administration, making it a safer alternative to clonidine for long-term spinal pain management studies [1][2].

Opioid-Sparing Adjuvant in Intrathecal Polytherapy

Fadolmidine's demonstrated synergy with intrathecal morphine in prolonging analgesia without additive sedation positions it as a key component in opioid-sparing spinal polytherapy research [1]. Its combination with bupivacaine in a Phase II clinical trial further underscores its translational potential as a spinal anesthetic adjuvant that enhances sensory-motor block while maintaining a favorable hemodynamic profile [2]. This makes fadolmidine a valuable tool for studies exploring optimized multimodal intrathecal analgesia [1][2].

Neuropathic Pain Models with Sympathetic Dysfunction Component

Preclinical evidence indicates that peripherally administered fadolmidine exhibits antinociceptive effects specifically in models involving postganglionic sympathetic nerve injury [1]. This unique peripheral action, combined with its poor BBB penetration, makes fadolmidine a specialized tool for investigating α2-AR-mediated analgesia in sympathetically-maintained pain states, where systemic α2-agonists would introduce confounding central effects [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fadolmidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.